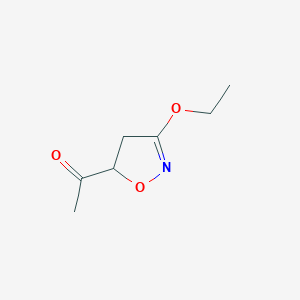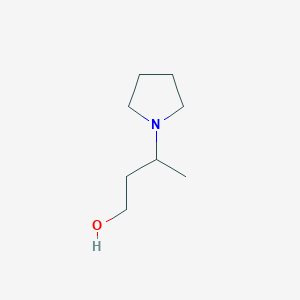
3,5-Diisopropylisoxazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diisopropylisoxazol-4-amine, commonly known as DIPOA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been used in various studies due to its unique properties and potential applications.
Wirkmechanismus
DIPOA is believed to exert its effects through the modulation of certain receptors in the brain. Specifically, it has been shown to bind to the GABA-A receptor, which is involved in the regulation of neuronal activity. By binding to this receptor, DIPOA may modulate the activity of neurons, leading to changes in behavior and physiology.
Biochemische Und Physiologische Effekte
DIPOA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. Additionally, DIPOA has been shown to enhance the activity of certain enzymes, such as acetylcholinesterase, which is involved in the regulation of cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DIPOA in lab experiments is its unique properties, which make it a valuable tool for studying the modulation of neuronal activity. Additionally, DIPOA is relatively easy to synthesize and can be obtained in high yields. However, there are also limitations to using DIPOA in lab experiments. For example, its effects may be difficult to interpret due to its complex mechanism of action. Additionally, the use of DIPOA may be limited by ethical considerations, as it has been shown to modulate behavior and physiology.
Zukünftige Richtungen
There are several future directions for research involving DIPOA. One potential direction is the development of new drugs based on the structure of DIPOA. Additionally, DIPOA may be studied further for its potential applications in the field of neuroscience, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Furthermore, research may focus on elucidating the precise mechanism of action of DIPOA, which may provide insights into the modulation of neuronal activity. Finally, research may focus on the synthesis of new derivatives of DIPOA, which may have improved properties and potential applications.
Synthesemethoden
DIPOA can be synthesized through a reaction between 3,5-diisopropylisoxazole and ammonium chloride. This reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a solvent, such as ethanol. The yield of DIPOA can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
DIPOA has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of complex molecules, such as pharmaceuticals and agrochemicals. DIPOA has also been used in the development of new materials, such as polymers and catalysts. Furthermore, DIPOA has been studied for its potential applications in the field of neuroscience, as it has been shown to modulate the activity of certain receptors in the brain.
Eigenschaften
CAS-Nummer |
134651-05-1 |
|---|---|
Produktname |
3,5-Diisopropylisoxazol-4-amine |
Molekularformel |
C9H16N2O |
Molekulargewicht |
168.24 g/mol |
IUPAC-Name |
3,5-di(propan-2-yl)-1,2-oxazol-4-amine |
InChI |
InChI=1S/C9H16N2O/c1-5(2)8-7(10)9(6(3)4)12-11-8/h5-6H,10H2,1-4H3 |
InChI-Schlüssel |
HPEHRWPQJJSKAA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=NO1)C(C)C)N |
Kanonische SMILES |
CC(C)C1=C(C(=NO1)C(C)C)N |
Synonyme |
4-Isoxazolamine,3,5-bis(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)





